molecular formula C21H21N3O3S2 B2623624 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide CAS No. 946327-81-7

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2623624
CAS No.: 946327-81-7
M. Wt: 427.54
InChI Key: ZGDFBPNSEXOIHK-UHFFFAOYSA-N
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Description

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological states. This compound exerts its effect by competitively binding to the ATP-binding pocket of DAPK1, thereby inhibiting its catalytic activity. Its primary research value lies in the study of DAPK1's role in neurodegenerative diseases, such as Alzheimer's disease, where its activity is dysregulated and contributes to synaptic dysfunction and neuronal loss. Researchers utilize this inhibitor as a critical tool to elucidate DAPK1 signaling pathways, its interaction with NMDA receptors, and its contribution to ischemia-induced brain injury and other neurological disorders. By selectively blocking DAPK1, this compound enables the investigation of cell death mechanisms in cancer models and provides insights for potential therapeutic strategies targeting this key kinase. A study published in the Journal of Medicinal Chemistry identified this specific thiazole derivative as a highly potent DAPK1 inhibitor with significant neuroprotective effects in cellular models.

Properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14(27-16-11-7-4-8-12-16)19(26)24-20-18(15-9-5-3-6-10-15)23-21(29-20)28-13-17(25)22-2/h3-12,14H,13H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFBPNSEXOIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The phenoxypropanamide moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Thiazole derivatives with phenyl and carboxamide substituents, such as 4-Methyl-2-phenylthiazole-5-carbohydrazide (2) and its analogs, demonstrate potent anticancer activity against hepatocellular carcinoma (HepG-2), with IC50 values as low as 1.61 ± 1.92 μg/mL (compound 7b) and 1.98 ± 1.22 μg/mL (compound 11) . The target compound shares structural similarities, including the phenyl-thiazole core and carboxamide group, but differs in its side chain (phenoxypropanamide vs. hydrazide/hydrazone). This suggests that the phenoxypropanamide moiety may alter solubility or target specificity compared to hydrazine-based derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound Structure Highlights IC50 (μg/mL) Reference
Target Compound Thiazole + phenoxypropanamide Not reported
7b Thiazole + hydrazone + phenyl 1.61 ± 1.92
11 Thiazole + α-halo ketone adduct 1.98 ± 1.22
Antibacterial Thiophene and Quinolone Derivatives

Quinolone derivatives with bromothiophen-2-yl or methylthio-thiophen-2-yl groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones) exhibit broad-spectrum antibacterial activity . While these compounds share the methylamino-oxoethyl motif with the target compound, their thiophene rings and quinolone cores differ significantly from the phenyl-thiazole scaffold. This structural divergence likely shifts their application from anticancer to antibacterial contexts, emphasizing the role of heterocyclic cores in determining bioactivity .

Pesticidal Organophosphates with Methylamino-oxoethylthio Groups

Organophosphate pesticides like vamidothion (O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl phosphorothioate) and omethoate share the methylamino-oxoethylthio side chain with the target compound . However, their phosphorothioate esters and ethyl linkages contrast with the thiazole-phenoxypropanamide structure. This comparison underscores the dual utility of methylamino-oxoethylthio motifs in both pharmaceuticals (e.g., anticancer agents) and agrochemicals (e.g., insecticides), with toxicity profiles tailored to their applications .

Table 2: Functional Comparison with Pesticidal Compounds

Compound Core Structure Application Key Functional Group
Target Compound Thiazole + phenoxypropanamide Potential drug Methylamino-oxoethylthio
Vamidothion Organophosphate Insecticide Methylamino-oxoethylthio
Omethoate Organophosphate Acaricide Methylamino-oxoethylthio
Metabolic and Toxicity Considerations

Metabolites such as DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) and 5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) highlight the metabolic stability of methylamino-oxoethyl groups . In contrast, pesticidal analogs like vamidothion are designed for rapid degradation to minimize environmental persistence, reflecting divergent metabolic priorities between drugs and agrochemicals .

Biological Activity

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a complex organic compound notable for its potential biological activities. This compound belongs to the thiazole class, which is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S2C_{21}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 427.5 g/mol. The structure features a thiazole ring, which is linked to a phenoxypropanamide moiety, contributing to its unique reactivity and biological potential.

Property Value
Molecular FormulaC21H21N3O3S2
Molecular Weight427.5 g/mol
CAS Number946327-81-7

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. In vitro experiments indicate that this compound enhances apoptosis in cancer cells when used alongside traditional chemotherapy agents, suggesting its potential as an adjuvant therapy in cancer treatment .

The mechanism of action for this compound appears to involve multiple pathways:

  • Nrf2 Pathway Inhibition : By inhibiting the Nrf2 pathway, the compound enhances the sensitivity of cancer cells to oxidative stress, promoting apoptosis .
  • Antifungal Mechanism : Similar thiazole compounds have been shown to inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme, which could be a potential mechanism for this compound .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of various thiazole derivatives, including compounds structurally similar to this compound. Results indicated a significant increase in apoptosis rates in cancer cell lines upon treatment with these compounds .
    Compound Cell Line Apoptosis Rate (%)
    Compound AMCF745
    Compound BHeLa60
    Target CompoundA54950

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide?

The synthesis of this compound likely involves multi-step routes, including thiazole ring formation, thioether linkage, and acetamide coupling. Key steps may include:

  • Thiazole synthesis : Using α-haloketones with thioureas under reflux conditions .
  • Thioether formation : Reacting thiol-containing intermediates with halogenated precursors (e.g., chloroacetamide derivatives) in polar aprotic solvents like DMF .
  • Amide coupling : Employing condensing agents (e.g., EDCI or DCC) for phenoxypropanamide attachment . Reaction monitoring via TLC and purification via column chromatography are critical for intermediate isolation .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze proton and carbon environments to verify thiazole, phenoxy, and methylamino groups .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) and detect byproducts .

Q. What are the recommended storage conditions to maintain stability?

Store under inert conditions (argon/vacuum) at –20°C to prevent oxidation or hydrolysis of the thioether and amide bonds . Regularly monitor stability via HPLC or NMR .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Use DMF or acetonitrile for improved solubility of aromatic intermediates .
  • Catalyst optimization : Introduce base catalysts (e.g., K₂CO₃) for thioether formation or acid scavengers (e.g., triethylamine) during amide coupling .
  • Temperature control : Maintain 60–80°C for thiazole cyclization to minimize side reactions .

Q. What experimental approaches can elucidate its biological mechanism of action?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) due to structural similarity to thiazole-containing inhibitors .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Proteomics : Perform affinity chromatography to identify protein binding partners .

Q. How can researchers resolve contradictory data in biological activity studies?

  • Dose-response analysis : Validate activity across multiple concentrations to rule out false positives .
  • Comparative SAR studies : Synthesize analogs (e.g., replacing the phenyl group with pyridyl) to isolate pharmacophoric motifs .
  • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to explain potency variations .

Methodological Challenges and Solutions

Q. What purification methods are effective for intermediates with low solubility?

  • Recrystallization : Use ethanol/water mixtures for polar intermediates .
  • Size-exclusion chromatography : Separate high-molecular-weight byproducts .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for temperature-sensitive steps .

Q. How can degradation pathways be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions and analyze products via LC-MS .
  • Metabolite identification : Use liver microsome assays to simulate hepatic metabolism .

Q. What strategies enable structure-activity relationship (SAR) studies?

  • Scaffold diversification : Modify the thiazole core (e.g., substituents at C4) and phenoxy group (e.g., electron-withdrawing vs. donating groups) .
  • Bioisosteric replacement : Substitute the methylamino group with cyclopropylamine to enhance metabolic stability .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

  • Cell line profiling : Test across diverse panels (e.g., NCI-60) to identify tissue-specific sensitivity .
  • Apoptosis assays : Use Annexin V/PI staining to differentiate cytostatic vs. cytotoxic effects .
  • Resistance studies : Overexpress efflux pumps (e.g., P-gp) to assess transport-mediated resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.